Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride
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Overview
Description
Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀Cl₂N₂O₃ and a molecular weight of 262.11 g/mol . This compound is characterized by its unique cyclobutane rings and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid derivatives with amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate dihydrochloride
- Cyclobutanecarboxylic acid derivatives
- Aminocyclobutane compounds
Uniqueness
Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride is unique due to its dual cyclobutane rings and the presence of both amino and ester functional groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6;;/h6-9H,2-5,12H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJXEPEULQJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)NC(=O)C2CC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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